molecular formula C8H8BrClF3NO B8123900 4-Bromo-2-trifluoromethoxybenzylamine hydrochloride

4-Bromo-2-trifluoromethoxybenzylamine hydrochloride

Cat. No.: B8123900
M. Wt: 306.51 g/mol
InChI Key: ROPNJGDSCHVYSS-UHFFFAOYSA-N
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Description

4-Bromo-2-trifluoromethoxybenzylamine hydrochloride is a chemical compound characterized by a bromine atom, a trifluoromethoxy group, and an amine group attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-trifluoromethoxybenzylamine hydrochloride typically involves multiple steps, starting with the bromination of 2-trifluoromethoxybenzene to introduce the bromine atom. Subsequent steps may include the formation of the benzylamine group through reductive amination or other suitable methods.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of catalysts and specific solvents can optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-trifluoromethoxybenzylamine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form a nitro compound.

  • Reduction: The compound can be reduced to remove the bromine atom or modify the trifluoromethoxy group.

  • Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate or chromic acid.

  • Reduction reactions can employ hydrogen gas with a palladium catalyst or other reducing agents.

  • Substitution reactions might involve nucleophiles such as alkyl halides or amines under specific conditions.

Major Products Formed:

  • Oxidation can yield nitro derivatives.

  • Reduction can produce compounds with fewer halogen atoms.

  • Substitution reactions can result in a variety of functionalized benzene derivatives.

Scientific Research Applications

4-Bromo-2-trifluoromethoxybenzylamine hydrochloride has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms or receptor interactions.

  • Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

  • Industry: The compound's unique properties make it valuable in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 4-Bromo-2-trifluoromethoxybenzylamine hydrochloride exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 4-Bromo-2-trifluoromethylaniline

  • 2-Bromo-4-trifluoromethoxyaniline

  • 4-Bromo-2-trifluoromethoxybenzaldehyde

Uniqueness: 4-Bromo-2-trifluoromethoxybenzylamine hydrochloride is unique due to its combination of bromine and trifluoromethoxy groups, which impart distinct chemical and physical properties compared to similar compounds

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

[4-bromo-2-(trifluoromethoxy)phenyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO.ClH/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12;/h1-3H,4,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPNJGDSCHVYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC(F)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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